N-Butyl-N-(furan-3-YL)heptanamide
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Overview
Description
N-Butyl-N-(furan-3-yl)heptanamide is an organic compound characterized by the presence of a furan ring attached to a heptanamide chain. This compound is part of the broader class of furan derivatives, which are known for their diverse biological and chemical properties. The furan ring, a five-membered aromatic ring containing one oxygen atom, imparts unique reactivity and stability to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(furan-3-yl)heptanamide typically involves the reaction of furan derivatives with heptanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic acyl substitution, where the furan derivative acts as the nucleophile attacking the carbonyl carbon of heptanoyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce the production cost. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(furan-3-yl)heptanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the heptanamide chain can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated furan derivatives.
Reduction: Alcohol derivatives of the heptanamide chain.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N-Butyl-N-(furan-3-yl)heptanamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Butyl-N-(furan-3-yl)heptanamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the heptanamide chain can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N-(furan-2-yl)heptanamide
- N-Butyl-N-(furan-4-yl)heptanamide
- N-Butyl-N-(thiophen-3-yl)heptanamide
Uniqueness
N-Butyl-N-(furan-3-yl)heptanamide is unique due to the specific positioning of the furan ring, which influences its reactivity and interaction with biological targets. The presence of the furan ring at the 3-position allows for distinct electronic and steric effects compared to its isomers, leading to different chemical and biological properties.
Properties
CAS No. |
62188-06-1 |
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Molecular Formula |
C15H25NO2 |
Molecular Weight |
251.36 g/mol |
IUPAC Name |
N-butyl-N-(furan-3-yl)heptanamide |
InChI |
InChI=1S/C15H25NO2/c1-3-5-7-8-9-15(17)16(11-6-4-2)14-10-12-18-13-14/h10,12-13H,3-9,11H2,1-2H3 |
InChI Key |
VZCYVYRBWOTHCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N(CCCC)C1=COC=C1 |
Origin of Product |
United States |
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